Imidazo[1,2-a]pyrazine-2-carbohydrazide
Overview
Description
Imidazo[1,2-a]pyrazine-2-carbohydrazide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]pyrazine-2-carbohydrazide can be synthesized through various synthetic routes. One common method involves the iodine-catalyzed one-pot three-component condensation reaction. This reaction typically involves an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide. The reaction proceeds via a [4 + 1] cycloaddition mechanism, resulting in the formation of the imidazo[1,2-a]pyrazine scaffold .
Industrial Production Methods
Industrial production methods for this compound often utilize multicomponent reactions due to their efficiency and atom economy. These methods allow for the rapid generation of complex molecular structures with high yields and minimal waste .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Imidazo[1,2-a]pyrazine-2-carbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s anticancer activity is attributed to its ability to interfere with the PI3K-Akt-mTOR signaling pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-2-carbohydrazide: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine-2-carbohydrazide: Contains a pyrimidine ring and exhibits different biological activities.
Imidazo[1,2-a]isoquinoline-2-carbohydrazide: Features an isoquinoline ring and is known for its unique pharmacological properties.
Uniqueness
Imidazo[1,2-a]pyrazine-2-carbohydrazide is unique due to its specific ring structure and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound for further research and development .
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-11-7(13)5-4-12-2-1-9-3-6(12)10-5/h1-4H,8H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKQKLJLNMWBRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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